3'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone CAS number and properties
3'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone CAS number and properties
Technical Guide: 3'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone
An Examination of Synthesis, Properties, and Potential Applications for a Novel Fluorinated Ketone
Abstract
Fluorinated acetophenones are a cornerstone class of intermediates in modern medicinal and materials chemistry. Their unique electronic properties, conferred by the strategic placement of fluorine atoms, enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. This guide provides a comprehensive technical overview of the novel compound 3'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone. While a specific CAS number for this compound is not yet publicly registered, indicating its status as a novel chemical entity, this document will establish its probable physicochemical properties, propose a robust synthetic pathway, and explore its potential applications based on established principles and data from closely related structural analogs. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorinated building blocks in their discovery programs.
Chemical Identity and Predicted Physicochemical Properties
The target molecule, 3'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone, combines a trifluoroacetyl group with a di-fluoro-substituted phenyl ring bearing a hexyloxy chain. This unique combination of a highly electronegative trifluoromethyl ketone, aromatic fluorine atoms, and a lipophilic alkyl ether tail suggests its potential as a versatile intermediate.
The molecular structure is as follows: Chemical Name: 1-(2,5-difluoro-3-(hexyloxy)phenyl)-2,2,2-trifluoroethan-1-one Molecular Formula: C₁₄H₁₃F₅O₂ Molecular Weight: 324.24 g/mol
While experimental data is unavailable, we can predict its properties by comparing them to analogous fluoroacetophenones.
Table 1: Comparative Physicochemical Properties of Related Fluoroacetophenones
| Property | 2,2,2-Trifluoroacetophenone[1][2][3] | 2,2,2,4'-Tetrafluoroacetophenone[4][5] | 3'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone |
| CAS Number | 434-45-7 | 655-32-3 | Not Assigned |
| Molecular Formula | C₈H₅F₃O | C₈H₄F₄O | C₁₄H₁₃F₅O₂ |
| Molecular Weight | 174.12 g/mol | 192.11 g/mol | 324.24 g/mol |
| Appearance | Colorless to light yellow liquid | White or Colorless to Light yellow liquid/solid | Predicted: Colorless to yellow oil or low-melting solid |
| Boiling Point | 166 °C (at 760 mmHg) | 66-67 °C (at 34 mmHg) | Predicted: >200 °C (at 760 mmHg) |
| Melting Point | -40 °C | 24-27 °C | Predicted: <25 °C |
| Density | ~1.24 g/mL at 25 °C | ~1.37 g/mL at 25 °C | Predicted: ~1.3-1.4 g/mL at 25 °C |
| Solubility | Soluble in common organic solvents. | Soluble in common organic solvents. | Predicted: High solubility in organic solvents (THF, DCM, EtOAc); Insoluble in water. |
Causality Insight: The addition of the C₆ hexyloxy chain significantly increases the molecular weight and lipophilicity compared to the parent structures. This will elevate the boiling point and likely result in an oily liquid or low-melting solid at room temperature. The core fluorinated acetophenone scaffold ensures continued solubility in standard organic solvents.
Proposed Synthesis Pathway
The most logical and field-proven approach to synthesizing substituted trifluoroacetophenones is via the Grignard reaction. This method involves the reaction of an arylmagnesium halide with a highly reactive trifluoroacetylating agent. A plausible and robust pathway for the target compound is detailed below.
Caption: Relationship between the compound's features and its applications.
Safety, Handling, and Toxicology
No specific toxicological data exists for this novel compound. Therefore, all handling procedures must be based on a conservative assessment of risk derived from structurally similar fluorinated acetophenones. These compounds are consistently classified as irritants. [6][7][8] Hazard Assessment:
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Eye Irritation: Assumed to cause serious eye irritation. [7]* Skin Irritation: Assumed to cause skin irritation upon contact. [8]* Respiratory Irritation: Vapors or mists may cause respiratory tract irritation. [8]* Flammability: While the long alkyl chain may reduce volatility, related acetophenones are combustible liquids. [9][10]Keep away from heat and open flames.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [6][7]2. Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [11]3. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, bases, and reducing agents. [9][10]4. Spill & First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. [6][7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [6][7] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [6] * Spills: Contain spillage with non-combustible absorbent material (e.g., sand, vermiculite) and place in a suitable container for disposal. [6][9]
-
References
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SAFETY DATA SHEET. (Vendor specific). [Link]
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SAFETY DATA SHEET. (Vendor specific). [Link]
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Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules. [Link]
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BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. [Link]
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Direct Synthesis of 2‑Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. Semantic Scholar. [Link]
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Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. Cole-Parmer. [Link]
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2,2,2-Trifluoroacetophenone. PubChem. [Link]
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